

Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 4(3H)-Quinazolinone

Cat. No.: B167162

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Introduction: **4(3H)-Quinazolinone** is a fundamental heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives. A thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the parent **4(3H)-Quinazolinone** molecule. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in its characterization.

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₆ N ₂ O
Molecular Weight	146.15 g/mol [1]
CAS Number	491-36-1[1]
Appearance	White solid

Spectroscopic Data

The structural elucidation of **4(3H)-Quinazolinone** is critically dependent on the combined interpretation of NMR, IR, and Mass Spectrometry data. The following sections summarize the characteristic spectral features of this core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in deuterated solvents such as DMSO-d₆.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.15	d	1H	H-5
~7.85	t	1H	H-7
~7.75	d	1H	H-8
~7.55	t	1H	H-6
~8.20	s	1H	H-2
~12.5	br s	1H	N-H

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration. The assignments are based on typical aromatic proton patterns and data from substituted quinazolinones.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~162.7	C-4 (C=O)
~149.2	C-8a
~152.8	C-2
~121.4	C-4a
~126.3	C-8
~127.0	C-6
~135.1	C-7
~128.2	C-5

Note: The chemical shifts are approximate and derived from data on closely related quinazolinone derivatives.[\[2\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid **4(3H)-Quinazolinone** is typically obtained using a KBr pellet or as a thin solid film.

Wavenumber (cm^{-1})	Intensity	Assignment
~3402	Strong, broad	N-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~1681	Strong	C=O (Amide) stretch [4]
~1610	Medium-Strong	C=N stretch
~1470	Medium	Aromatic C=C stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity. Electron Impact (EI) is a common

ionization method for this type of compound.

m/z	Relative Intensity	Assignment
146	High	[M] ⁺ (Molecular Ion)
118	Medium	[M-CO] ⁺
91	Medium	[M-CO-HCN] ⁺
90	Medium	[M-CO-H ₂ CN] ⁺

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of **4(3H)-Quinazolinone**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **4(3H)-Quinazolinone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- **Data Acquisition:**
 - ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.
 - ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.

- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):**
 - Thoroughly grind 1-2 mg of **4(3H)-Quinazolinone** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
 - Transfer the fine powder to a pellet press and apply pressure (typically 7-10 tons) to form a transparent or translucent pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically scanned from 4000 to 400 cm^{-1} .
- **Data Analysis:** Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups.

Mass Spectrometry (Electron Impact)

- **Sample Introduction:** Introduce a small amount of the solid sample (typically less than 1 mg) into the mass spectrometer via a direct insertion probe.
- **Instrumentation:** Use a mass spectrometer equipped with an Electron Impact (EI) ion source and a mass analyzer (e.g., quadrupole or time-of-flight).
- **Data Acquisition:**
 - The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV).

- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

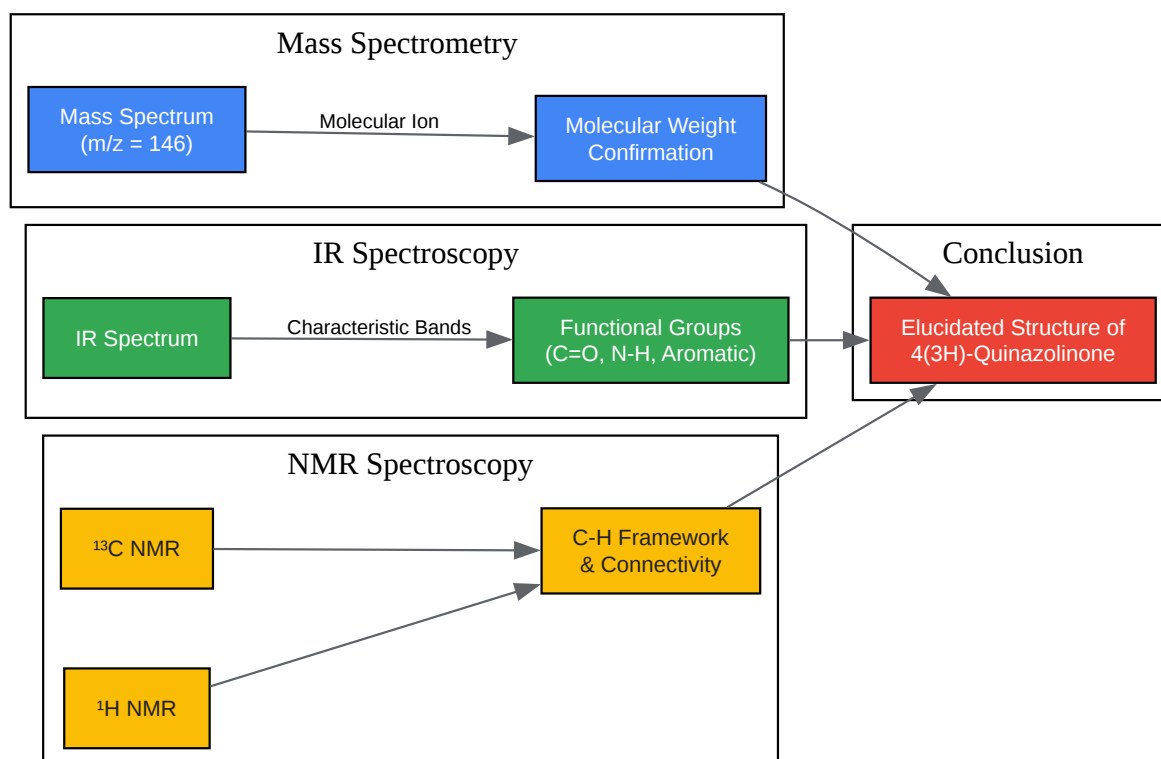
Workflow and Logic Diagrams

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structure elucidation.



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Caption: General workflow for the spectroscopic analysis of **4(3H)-Quinazolinone**.



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Caption: Logical flow for the structural elucidation of **4(3H)-Quinazolinone**.

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References

- 1. 4(1H)-Quinazolinone | C₈H₆N₂O | CID 135408753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. rsc.org [rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
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